molecular formula C7H7F3N2 B2359471 (6-(Trifluoromethyl)pyridin-2-yl)methanamine CAS No. 916304-19-3

(6-(Trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B2359471
CAS No.: 916304-19-3
M. Wt: 176.142
InChI Key: JDJHGZMTASXPEO-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with ammonia or an amine under suitable conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of (6-(Trifluoromethyl)pyridin-2-yl)methanamine may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (6-(Trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

(6-(Trifluoromethyl)pyridin-2-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-6-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridine-5-boronic acid

Comparison: (6-(Trifluoromethyl)pyridin-2-yl)methanamine is unique due to the presence of both a trifluoromethyl group and a methanamine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJHGZMTASXPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916304-19-3
Record name [6-(trifluoromethyl)pyridin-2-yl]methanamine
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